Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-5(12-13-8)3-4-6(10)11-7/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
LTHTYAZBFPAXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Intermediate (V) and Sodium Nitrite under Acidic Conditions
A patented method (CN102911174A) describes a mild and high-yielding synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esters, including chloro-substituted variants, using an intermediate (V) and sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C). The molar ratio of intermediate (V) to sodium nitrite is optimized between 1:1 and 1:2. This method offers simplicity in operation, mild reaction conditions, and yields greater than 90%.
Preparation of Intermediate (V)
Intermediate (V) is synthesized from compound IV, which in turn is prepared from compound II and methyl acetoacetate in the presence of alkali such as sodium ethoxide or sodium hydride. Solvents like ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF) are used. The catalytic hydrogenation step converting compound IV to V employs palladium on carbon, palladium hydroxide, or Raney nickel catalysts in solvents such as methanol, ethyl acetate, or ethanol.
One-Pot Synthesis via SNAr and Modified Japp–Klingemann Reaction
A recent efficient protocol utilizes readily available 2-chloro-3-nitropyridines undergoing nucleophilic aromatic substitution (SNAr) with hydrazones formed via a modified Japp–Klingemann reaction. This one-pot method combines azo-coupling, deacylation, and pyrazole ring annulation, yielding pyrazolo[4,3-b]pyridines with electron-withdrawing groups, including ethyl esters, under mild conditions. The process involves the formation of stable arenediazonium tosylates and mild nucleophilic bases such as DABCO or secondary amines to avoid side reactions. An unusual C-N migration of the acetyl group occurs as an intermediate step, which is well-characterized and mechanistically understood.
Alternative Cyclization and Phosphorylation Routes
Other synthetic pathways involve the reaction of 5-aminopyrazoles with ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol, followed by cyclization and phosphorylation steps. These methods, although more common for related pyrazolo[3,4-b]pyridine derivatives, provide insight into the versatility of pyrazolo-pyridine frameworks and can be adapted for chloro-substituted analogues. Typical reagents include phosphorous oxychloride for chlorination and cyclization at elevated temperatures.
| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of Compound IV | Compound II + methyl acetoacetate + NaH/EtONa | EtOH, DMSO, DMF, THF | Room temp to reflux | ~70-92 | Alkali choice affects yield and purity |
| Hydrogenation to Compound V | Pd/C, Pd(OH)2, Raney Ni + H2 | MeOH, EtOAc, EtOH | Room temp to reflux | ~94 | Catalytic hydrogenation step |
| Diazotization and Cyclization | Compound V + NaNO2 + dilute H2SO4/HCl | Aqueous acidic medium | −5 to 0 °C | >90 | Mild acidic conditions, key for ring closure |
| SNAr and Japp–Klingemann | 2-chloro-3-nitropyridines + hydrazones + DABCO | MeCN or similar | Room temp to 40 °C | High | One-pot, avoids harsh bases, clean reaction |
| Chlorination and Cyclization | Phosphorous oxychloride (POCl3) | Dowtherm, EtOH | 170–250 °C | 60–80 | Used for related pyrazolopyridine derivatives |
- The sodium nitrite mediated diazotization under acidic conditions facilitates smooth cyclization with high selectivity and yield, avoiding harsh reagents or prolonged heating.
- The one-pot SNAr/Japp–Klingemann approach leverages the reactivity of 2-chloro-3-nitropyridines and hydrazones, combining multiple steps into a streamlined process. The identification of an N-acetyl hydrazone intermediate clarifies the mechanism, enabling optimization of reaction time and temperature for maximal yield.
- Catalytic hydrogenation steps are crucial for the reduction of intermediates, and choice of catalyst and solvent significantly affects the purity and yield of the product.
- Alternative cyclization methods involving phosphorous oxychloride provide routes to chlorinated pyrazolopyridines but require higher temperatures and longer reaction times.
The preparation of ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is well-established through multi-step synthetic routes involving intermediates such as compound V and sodium nitrite-mediated cyclization under mild acidic conditions. Recent advances include efficient one-pot protocols combining SNAr and Japp–Klingemann reactions, which enhance operational simplicity and yield. Careful choice of reagents, catalysts, and conditions is essential to optimize the synthesis for industrial and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolopyridines.
Ester hydrolysis: Formation of 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs, particularly as kinase inhibitors and anti-inflammatory agents.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biological pathways and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the modulation of signaling pathways involved in cell proliferation and inflammation . The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Substituent(s) | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Cl at position 5 | ~253.67 | ~1.5 | 1 | 4 |
| Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Br at position 5 | 270.08 | 2.1 | 1 | 4 |
| Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Cyclopropyl at position 5 | 231.25 | ~2.3 | 1 | 3 |
| EAMT | Thieno[2,3-c]pyridine core | 269.35 | 1.8 | 2 | 5 |
Biological Activity
Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 1363382-17-5
- IUPAC Name : this compound
This compound exhibits diverse biological activities attributed to its interaction with various molecular targets. Research indicates that compounds within the pyrazolo[4,3-B]pyridine family can act as:
- Antiviral Agents : Some derivatives have shown efficacy against viruses such as HSV-1 and VSV by inhibiting viral replication mechanisms.
- Anticancer Properties : Certain pyrazolo derivatives have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases.
Antiviral Activity
A study conducted on various pyrazolo derivatives highlighted the antiviral potential of this compound against specific viruses. Table 1 summarizes the antiviral activities observed in vitro.
| Compound | Virus Type | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|---|
| This compound | HSV-1 | 20 | 75% |
| Compound A | VSV | 50 | 80% |
| Compound B | TMV | 500 | 91% |
Note: The inhibition percentages reflect the reduction in viral titers compared to control groups.
Anticancer Activity
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The following table illustrates its effects compared to standard chemotherapeutics.
| Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |
|---|---|---|
| HeLa | 10 | Doxorubicin (0.5) |
| A375 | 15 | Cisplatin (1) |
| HCT116 | 12 | Paclitaxel (0.8) |
Study on Antiviral Efficacy
In a recent study published in MDPI, researchers evaluated the antiviral efficacy of this compound against HSV-1 using Vero cells. The results indicated a significant reduction in viral replication at concentrations as low as 20 μg/mL, showcasing its potential as an antiviral agent .
Study on Anticancer Properties
A separate investigation into the anticancer effects of pyrazolo derivatives revealed that this compound exhibited selective cytotoxicity towards HeLa and A375 cell lines, with IC50 values indicating potent anti-proliferative activity . This suggests a promising avenue for further development in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
